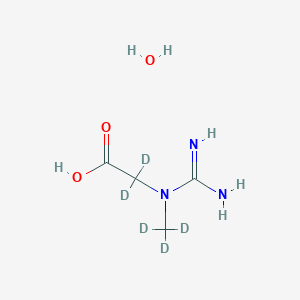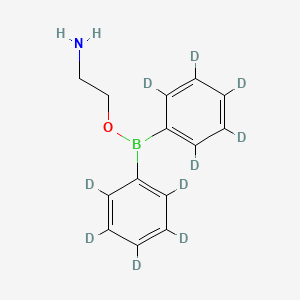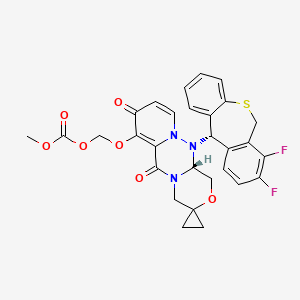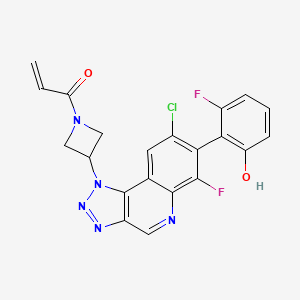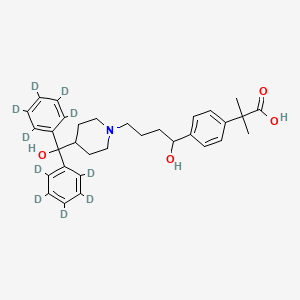
Lanicemine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanicemine itself is a low-trapping N-methyl-D-aspartate receptor antagonist that was under development by AstraZeneca for the management of severe and treatment-resistant depression . Lanicemine-d5 is primarily used in scientific research as a reference standard and for various analytical purposes .
Preparation Methods
The synthesis of lanicemine-d5 involves the incorporation of deuterium atoms into the phenyl ring of lanicemine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Lanicemine-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, particularly involving the pyridine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Lanicemine-d5 is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: To study the pharmacokinetics and metabolism of lanicemine by tracking the deuterium-labeled compound.
Medicine: In preclinical studies to investigate the potential therapeutic effects of lanicemine and its analogs.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Lanicemine-d5, like lanicemine, exerts its effects by blocking the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate neurotransmission and has been shown to produce antidepressant-like effects in preclinical studies. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .
Comparison with Similar Compounds
Lanicemine-d5 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
Ketamine: Another NMDA receptor antagonist with rapid-acting antidepressant effects but with more pronounced psychotomimetic side effects.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Diphenidine: A diarylethylamine with NMDA receptor antagonist properties.
Methoxphenidine: Another diarylethylamine with similar pharmacological effects .
This compound’s uniqueness lies in its reduced psychotomimetic side effects compared to ketamine and its utility as a labeled compound for research purposes.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
203.29 g/mol |
IUPAC Name |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
FWUQWDCOOWEXRY-LSFNQILDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


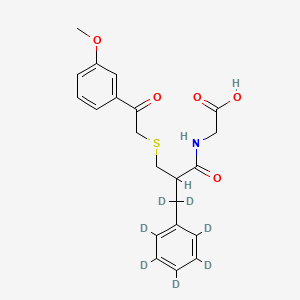
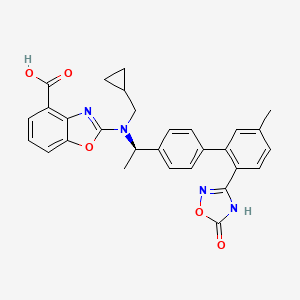
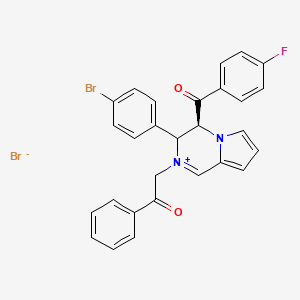
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
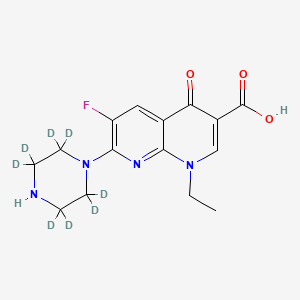
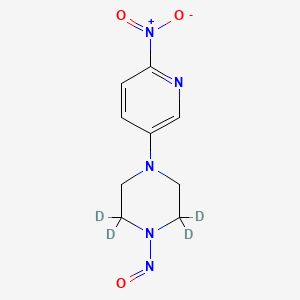


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
